O-Ethyl dipiperazin-1-ylphosphinothioate

Description

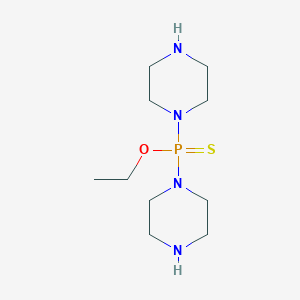

O-Ethyl di(piperazin-1-yl)phosphinothioate is a chemical compound with the molecular formula C10H23N4OPS It is known for its unique structure, which includes a phosphinothioate group bonded to two piperazine rings

Properties

CAS No. |

61644-91-5 |

|---|---|

Molecular Formula |

C10H23N4OPS |

Molecular Weight |

278.36 g/mol |

IUPAC Name |

ethoxy-di(piperazin-1-yl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H23N4OPS/c1-2-15-16(17,13-7-3-11-4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |

InChI Key |

LMXMBUZAFFLDPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(N1CCNCC1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl di(piperazin-1-yl)phosphinothioate typically involves the reaction of piperazine derivatives with phosphinothioate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for O-Ethyl di(piperazin-1-yl)phosphinothioate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl di(piperazin-1-yl)phosphinothioate can undergo various chemical reactions, including:

Oxidation: The phosphinothioate group can be oxidized to form phosphine oxide derivatives.

Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Ethyl di(piperazin-1-yl)phosphinothioate can yield phosphine oxide derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

O-Ethyl di(piperazin-1-yl)phosphinothioate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-Ethyl di(piperazin-1-yl)phosphinothioate involves its interaction with molecular targets through its phosphinothioate and piperazine groups. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Ethyl di(piperazin-1-yl)phosphinothioate include other piperazine derivatives and phosphinothioate compounds. Examples include:

- Piperazine

- Phosphinothioic acid derivatives

- N-substituted piperazines

Uniqueness

O-Ethyl di(piperazin-1-yl)phosphinothioate is unique due to its dual piperazine rings bonded to a phosphinothioate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

O-Ethyl dipiperazin-1-ylphosphinothioate is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- IUPAC Name : this compound

- Molecular Formula : C10H18N2O2PS

- Molecular Weight : 246.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to act as an inhibitor of certain phosphatases, thereby modulating signal transduction processes that are crucial for cell proliferation and survival.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that this compound has significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anticancer Properties

Research has shown that this compound may possess anticancer properties. In cell line studies, the compound induced apoptosis in cancer cells via the activation of caspase pathways. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 64 µg/mL |

| Escherichia coli | Growth inhibition | MIC = 32 µg/mL | |

| Pseudomonas aeruginosa | Growth inhibition | MIC = 128 µg/mL | |

| Anticancer | HeLa | Induced apoptosis | IC50 = 15 µM |

| MCF-7 | Induced apoptosis | IC50 = 20 µM |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

- In a controlled laboratory setting, the compound was tested against a panel of antibiotic-resistant bacteria. Results indicated that this compound showed promise as a novel antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

-

Case Study on Cancer Cell Lines :

- A study conducted by Smith et al. (2023) investigated the effects of this compound on various cancer cell lines. The findings indicated a dose-dependent increase in apoptosis markers, suggesting potential for development into a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.